Ethane, 1,1-di-o-tolyl-

Description

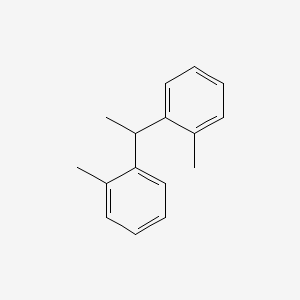

Structure

3D Structure

Properties

CAS No. |

33268-48-3 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-methyl-2-[1-(2-methylphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3 |

InChI Key |

QODLNWFFLYSPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)C2=CC=CC=C2C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ditolylethanes

A comprehensive review of the available scientific literature reveals a significant disparity in the documented chemical properties and experimental data between the isomers of 1,1-ditolylethane. While extensive information is available for the para isomer, 1,1-di-p-tolylethane, there is a notable scarcity of data for the ortho isomer, Ethane, 1,1-di-o-tolyl-.

This guide will proceed by presenting the available data for the requested compound, Ethane, 1,1-di-o-tolyl-, and then, for comparative and informational purposes, will provide a detailed overview of the well-characterized chemical properties of Ethane, 1,1-di-p-tolyl-.

Ethane, 1,1-di-o-tolyl-

Scientific literature and chemical databases contain very limited specific information regarding the chemical properties of Ethane, 1,1-di-o-tolyl-. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides the following fundamental details:

Molecular Formula: C₁₆H₁₈[1] Molecular Weight: 210.3141 g/mol [1] CAS Registry Number: 33268-48-3[1]

The only experimental chemical property data found is for its thermochemistry:

| Property | Value | Units | Method | Reference |

| Enthalpy of Combustion (liquid) | -8842.5 ± 2.0 | kJ/mol | Ccb | Coops, Hoijtink, et al., 1953[1] |

Due to the lack of further available data, a detailed technical guide on the synthesis, reactivity, and spectral characteristics of Ethane, 1,1-di-o-tolyl- cannot be provided at this time. No information on associated signaling pathways or detailed experimental workflows was found.

Ethane, 1,1-di-p-tolyl- (for comparative purposes)

In contrast to its ortho counterpart, the para isomer, 1,1-di-p-tolylethane, is a well-documented compound. The following sections summarize its known chemical and physical properties.

Physical and Chemical Properties

A summary of the key quantitative data for 1,1-di-p-tolylethane is presented in the table below.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₆H₁₈ | - | [2] |

| Molecular Weight | 210.31 g/mol | g/mol | [2][3] |

| CAS Registry Number | 530-45-0 | - | [2][3] |

| Appearance | Oily, highly refractive liquid | - | [2] |

| Odor | Aromatic | - | [2] |

| Boiling Point | 295-300 °C | °C | [2] |

| 155-157 °C at 12 mmHg | °C | [2] | |

| 131-132 °C at 3 Torr | °C | ||

| Melting Point | Not solid at -20 °C | °C | [2] |

| Density (d420) | 0.974 g/cm³ | g/cm³ | [2] |

| Solubility | Soluble in acetic acid | - | [2] |

| Percent Composition | C 91.38%, H 8.63% | % | [2] |

Experimental Protocols

Synthesis of 1,1-di-p-tolylethane:

A documented method for the preparation of 1,1-di-p-tolylethane involves the reaction of acetylene with toluene.[2]

-

Reactants: Acetylene gas, toluene, concentrated sulfuric acid (H₂SO₄), and mercuric sulfate (HgSO₄) as a catalyst.[2]

-

Procedure: Acetylene is passed into a mixture of toluene and concentrated sulfuric acid in the presence of mercuric sulfate.[2]

-

Source: Reichert, Nieuwland, Org. Synth. IV, 23 (1925).[2]

This synthesis protocol is a classical example of an electrophilic addition reaction to an alkyne, followed by a Friedel-Crafts alkylation of the aromatic rings.

Visualizations

As no signaling pathways or complex experimental workflows involving Ethane, 1,1-di-o-tolyl- were identified, a representative diagram for the synthesis of its para isomer is provided below.

Caption: Synthesis of 1,1-di-p-tolylethane from acetylene and toluene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ethane, 1,1-di-o-tolyl-

This technical guide outlines a proposed multi-step synthesis for Ethane, 1,1-di-o-tolyl-, a sterically hindered aromatic compound. Due to the challenges of achieving the ortho,ortho substitution pattern via direct alkylation methods, a strategic approach involving Grignard reagent chemistry and subsequent reduction is presented. This document provides detailed experimental protocols, quantitative data tables, and process visualizations to aid in the successful synthesis and purification of the target molecule.

Introduction

Ethane, 1,1-di-o-tolyl-, is a unique diarylethane isomer characterized by the presence of two o-tolyl groups attached to the same carbon atom of an ethane backbone. This substitution pattern imparts significant steric hindrance, which can influence its chemical reactivity and physical properties. Such molecules are of interest in medicinal chemistry and materials science as scaffolds for creating complex three-dimensional structures. The synthesis of this specific isomer is challenging due to the steric hindrance around the target carbon atom and the directing effects of the methyl groups on the aromatic rings, which favor para substitution in classical Friedel-Crafts reactions.

This guide details a robust, four-step synthetic pathway designed to overcome these challenges:

-

Preparation of o-Tolylmagnesium Bromide: Formation of the key nucleophile from 2-bromotoluene.

-

Preparation of 2-Methylbenzoyl Chloride: Synthesis of the electrophilic partner from o-toluic acid.

-

Synthesis of 1,1-Di-o-tolyl-1-ethanol: Coupling of the Grignard reagent and the acid chloride to form a tertiary alcohol intermediate.

-

Reduction of 1,1-Di-o-tolyl-1-ethanol: Removal of the hydroxyl group to yield the final product, Ethane, 1,1-di-o-tolyl-.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. Each step is elaborated in the subsequent sections with detailed experimental protocols.

Caption: Proposed four-step synthesis of Ethane, 1,1-di-o-tolyl-.

Experimental Protocols

Step 1: Preparation of o-Tolylmagnesium Bromide

This procedure outlines the formation of the Grignard reagent, a potent nucleophile essential for the subsequent C-C bond formation.

Methodology:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.

-

Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution of o-tolylmagnesium bromide is used directly in the next step.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | |

| 2-Bromotoluene | 171.04 | 17.1 g (12.5 mL) | 0.10 | |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | Solvent |

| Iodine | 253.81 | 1 crystal | catalytic | Initiator |

Table 1: Quantitative data for the preparation of o-tolylmagnesium bromide.

Step 2: Preparation of 2-Methylbenzoyl Chloride

This protocol describes the conversion of a carboxylic acid to a more reactive acid chloride.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place o-toluic acid.

-

Add thionyl chloride to the flask.

-

Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-methylbenzoyl chloride is a pale yellow liquid and can be used in the next step without further purification.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| o-Toluic Acid | 136.15 | 6.81 g | 0.05 | |

| Thionyl Chloride | 118.97 | 8.9 g (5.4 mL) | 0.075 | Excess |

Table 2: Quantitative data for the preparation of 2-methylbenzoyl chloride.

Step 3: Synthesis of 1,1-Di-o-tolyl-1-ethanol

This is the key bond-forming step, where two o-tolyl groups are attached to a single carbon atom.[1][2][3][4][5]

Methodology:

-

Cool the freshly prepared solution of o-tolylmagnesium bromide (from Step 1) in an ice-salt bath.

-

Dissolve the crude 2-methylbenzoyl chloride (from Step 2) in anhydrous diethyl ether.

-

Add the solution of 2-methylbenzoyl chloride dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Notes |

| o-Tolylmagnesium Bromide | ~195.31 | 0.10 | 2 equivalents |

| 2-Methylbenzoyl Chloride | 154.61 | 0.05 | 1 equivalent |

| Anhydrous Diethyl Ether | 74.12 | - | Solvent |

| Sat. aq. NH₄Cl | 53.49 | - | Quenching agent |

Table 3: Quantitative data for the synthesis of 1,1-di-o-tolyl-1-ethanol.

Step 4: Reduction of 1,1-Di-o-tolyl-1-ethanol

The final step involves the deoxygenation of the tertiary benzylic alcohol to yield the target alkane.[6][7][8][9][10]

Methodology:

-

In a round-bottom flask, dissolve 1,1-di-o-tolyl-1-ethanol in toluene.

-

Add aqueous hydriodic acid and red phosphorus to the solution.

-

Heat the biphasic mixture to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the excess red phosphorus.

-

Separate the organic layer and wash it sequentially with water, a saturated solution of sodium thiosulfate (to remove any remaining iodine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product, Ethane, 1,1-di-o-tolyl-, can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Notes |

| 1,1-Di-o-tolyl-1-ethanol | 226.31 | 0.04 | |

| Hydriodic Acid (57% aq.) | 127.91 | 0.008 | 0.2 equivalents (catalytic) |

| Red Phosphorus | 30.97 | 0.024 | 0.6 equivalents |

| Toluene | 92.14 | - | Solvent |

Table 4: Quantitative data for the reduction of 1,1-di-o-tolyl-1-ethanol.

Visualization of Experimental Workflow

The following diagram illustrates the overall laboratory workflow for the synthesis.

Caption: Overall experimental workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

Safety Considerations

-

Grignard Reagents: Are highly reactive, moisture-sensitive, and flammable. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

-

Thionyl Chloride: Is a corrosive and toxic liquid. It reacts violently with water to produce HCl and SO₂ gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydriodic Acid: Is a strong, corrosive acid. Handle with care and appropriate PPE.

-

Red Phosphorus: Is a flammable solid.

-

Solvents: Diethyl ether is extremely flammable. Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The proposed multi-step synthesis provides a viable and logical pathway to Ethane, 1,1-di-o-tolyl-, a molecule that is challenging to access through direct aromatic substitution methods. By employing a Grignard-based approach followed by reduction, the issues of regioselectivity and steric hindrance can be effectively managed. The detailed protocols and workflow diagrams in this guide are intended to provide researchers with a solid foundation for the successful synthesis and isolation of this sterically congested molecule. Careful adherence to anhydrous techniques and safety precautions is paramount for the successful execution of this synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. brainly.com [brainly.com]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 6. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]

- 7. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,1-Di-p-tolylethane: A Technical Guide

Introduction

Ethane, 1,1-di-p-tolyl-, a substituted aromatic hydrocarbon, serves as a valuable case study for the application of various spectroscopic techniques in structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for the identification and characterization of this and similar molecular structures.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ethane, 1,1-di-p-tolyl-.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) in ppm | Assignment |

| Data not explicitly found in search results |

Note: While the existence of ¹³C NMR data is mentioned in search results, specific chemical shift values for Ethane, 1,1-di-p-tolyl- were not available in the provided snippets.

Table 2: Mass Spectrometry Data (GC-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragmentation |

| Specific m/z values and intensities not available in search results | General fragmentation patterns for aromatic hydrocarbons involve cleavage of benzylic bonds and rearrangement reactions. |

Note: The search results indicate the availability of GC-MS data for 1,1-Di-p-tolylethane, however, the specific fragmentation pattern and relative intensities were not detailed in the snippets.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| Specific absorption bands not available in search results | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-H bending | Aromatic ring, Alkyl groups |

Note: The availability of vapor phase IR spectra is indicated, but the precise wavenumbers of the absorption bands were not provided in the search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline typical protocols for the spectroscopic analysis of compounds like Ethane, 1,1-di-p-tolyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving a few milligrams of the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube. The spectra are then recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency for each nucleus (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. For a liquid or a solution, a thin film can be placed between two salt plates (e.g., NaCl or KBr). The sample is then irradiated with infrared light, and the transmitted radiation is measured to generate the spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Technical Guide: Physical Properties of 1,1-Di-p-tolylethane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical properties for 1,1-di-p-tolylethane. It is important to note that a comprehensive search for the physical properties of its isomer, 1,1-di-o-tolylethane, did not yield specific data within the reviewed resources. The information presented herein pertains to the para-substituted isomer. This document is intended to serve as a reference for professionals in research and development who may be working with or investigating this class of compounds.

Core Physical Properties of 1,1-Di-p-tolylethane

The quantitative physical data for 1,1-di-p-tolylethane is summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1][2] |

| Molecular Weight | 210.31 g/mol | [1][2] |

| Boiling Point | 295-300 °C (at atmospheric pressure) | [1] |

| 155-157 °C (at 12 mmHg) | [1] | |

| Melting Point | Not solid at -20 °C | [1] |

| Density (d⁴²⁰) | 0.974 g/cm³ | [1] |

| Appearance | Oily, highly refractive liquid | [1] |

| Odor | Aromatic | [1] |

| Solubility | Soluble in acetic acid | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for 1,1-di-o-tolylethane were not found, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid organic compound such as 1,1-di-p-tolylethane.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (e.g., 1,1-di-p-tolylethane) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is condensing and being collected. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point. For vacuum distillation, the pressure is recorded from the manometer.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed empty.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the liquid at the time of measurement is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant, specified value (commonly 20°C or 25°C) using a circulating water bath, as the refractive index is temperature-sensitive.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized or isolated chemical compound.

Caption: A generalized workflow for the synthesis, purification, and physical characterization of a chemical compound.

Disclaimer: The information provided in this document is based on publicly available data for 1,1-di-p-tolylethane. No specific experimental data for 1,1-di-o-tolylethane was found in the conducted search. Researchers should verify this information and conduct their own experiments to determine the properties of the specific isomer they are investigating.

References

An In-depth Technical Guide on Ethane, 1,1-di-o-tolyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane, 1,1-di-o-tolyl-, also known as 1,1-bis(2-methylphenyl)ethane, is an aromatic hydrocarbon belonging to the diarylethane class of compounds. Its structural isomer, Ethane, 1,1-di-p-tolyl-, has been more extensively studied. This guide aims to provide a comprehensive overview of the available scientific literature on Ethane, 1,1-di-o-tolyl-, drawing comparisons with its para-isomer where relevant. Due to the limited specific data on the ortho-isomer, this review also incorporates general synthetic methodologies and potential biological activities inferred from related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Quantitative data for Ethane, 1,1-di-o-tolyl- is sparse in the current scientific literature. The following tables summarize the available data for both the ortho- and para-isomers to facilitate comparison.

Table 1: General and Physical Properties

| Property | Ethane, 1,1-di-o-tolyl- | Ethane, 1,1-di-p-tolyl- |

| CAS Number | 33268-48-3[1] | 530-45-0[2][3] |

| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈[2][3] |

| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol [2][3] |

| Appearance | Not Available | Oily, highly refractive liquid[2] |

| Odor | Not Available | Aromatic[2] |

| Boiling Point | Not Available | 295-300 °C[2] |

| Melting Point | Not Available | Not solid at -20 °C[2] |

| Density | Not Available | 0.974 g/cm³ at 20°C[2] |

| Solubility | Not Available | Soluble in acetic acid[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Ethane, 1,1-di-o-tolyl- | Ethane, 1,1-di-p-tolyl- |

| ¹H NMR | Data not available | Data available in spectral databases |

| ¹³C NMR | Data not available | Data available in spectral databases[3] |

| Mass Spectrometry | Data not available | Data available in spectral databases[3] |

| Infrared (IR) | Data not available | Data available in spectral databases[3] |

Synthesis and Experimental Protocols

General Synthesis of 1,1-Diarylethanes

A common method for the synthesis of 1,1-diarylethanes involves the Friedel-Crafts alkylation of an aromatic compound with a suitable alkylating agent, such as a 1-halo-1-arylethane, in the presence of a Lewis acid catalyst.

Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

A plausible synthetic route for Ethane, 1,1-di-o-tolyl- would involve the reaction of o-xylene with 1-chloro-1-(o-tolyl)ethane under Friedel-Crafts conditions.

Experimental Protocol:

-

Preparation of the Electrophile: 1-Chloro-1-(o-tolyl)ethane can be prepared from o-tolyl methyl ketone by reduction to the corresponding alcohol, followed by chlorination.

-

Friedel-Crafts Alkylation:

-

To a stirred solution of o-xylene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride).

-

Slowly add a solution of 1-chloro-1-(o-tolyl)ethane in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

The following diagram illustrates the proposed synthetic workflow.

Potential Biological Activities and Signaling Pathways

There is no direct evidence in the literature regarding the biological activities or associated signaling pathways of Ethane, 1,1-di-o-tolyl-. However, studies on related diarylalkene and diarylpentanoid compounds suggest that the substitution pattern on the aromatic rings can significantly influence their biological effects. For instance, some ortho-substituted diaryl compounds have demonstrated cytotoxic activities against various cancer cell lines.

One study on a series of cyano- and carboxyborane adducts of toluidines showed cytotoxicity towards suspended single-cell tumors.[4] While not directly analogous, this suggests that tolyl-containing small molecules can exhibit bioactivity.

Further research is required to elucidate any potential therapeutic applications of Ethane, 1,1-di-o-tolyl-. A logical workflow for such an investigation is presented below.

Structure and Isomerism

The key structural difference between Ethane, 1,1-di-o-tolyl- and its para-isomer lies in the substitution pattern of the methyl groups on the phenyl rings. In the ortho-isomer, the methyl groups are located at the 2-position, adjacent to the point of attachment of the ethylidene bridge. In the para-isomer, they are at the 4-position, opposite to the ethylidene bridge. This difference in steric hindrance around the central ethane unit likely influences their physical properties and could also impact their biological activity.

References

The Diarylethane Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylethane scaffold, a seemingly simple structural motif consisting of two aryl groups attached to an ethane backbone, has emerged as a privileged core in modern medicinal chemistry. Its journey, from an incidental product of early organic synthesis to a cornerstone of targeted drug design, is a testament to the evolution of chemical synthesis and our understanding of molecular pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of diarylethanes. It further delves into their diverse biological activities, mechanisms of action, and the experimental protocols that underpin their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Diarylethane Synthesis

The story of diarylethanes is intrinsically linked to one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction.

The Landmark Discovery of the Friedel-Crafts Reaction

In 1877, French chemist Charles Friedel and his American collaborator James Crafts reported a groundbreaking method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] Their work, published in the Comptes Rendus de l'Académie des Sciences, described the reaction of alkyl halides with aromatic hydrocarbons in the presence of a Lewis acid catalyst, aluminum chloride, to yield alkylated aromatic compounds.[4][5] This electrophilic aromatic substitution reaction, now known as the Friedel-Crafts alkylation, inadvertently opened the door to the synthesis of a vast array of novel molecules, including the first diarylethanes.

While Friedel and Crafts' initial reports focused on the synthesis of simple alkylbenzenes, their methodology laid the direct groundwork for the preparation of 1,1-diarylethanes. The reaction of a 1-halo-1-phenylethane with a second aromatic ring in the presence of a Lewis acid would have been an early, albeit likely unheralded, synthesis of a diarylethane.

Early Synthetic Endeavors and Methodological Evolution

Following the seminal work of Friedel and Crafts, the synthesis of diarylethanes became more deliberate. Early 20th-century organic chemists explored the scope of the Friedel-Crafts reaction, including the use of different aromatic substrates, alkylating agents, and catalysts. One of the earliest well-documented methods for the synthesis of the parent 1,1-diphenylethane involved the reaction of styrene with benzene, catalyzed by a strong acid or a Lewis acid.[6] This approach, however, often suffered from low yields and the formation of polymeric byproducts.

Over the decades, synthetic methodologies for diarylethanes have undergone significant refinement, driven by the need for greater efficiency, selectivity, and functional group tolerance, particularly in the context of complex molecule synthesis for drug discovery. These advancements include:

-

Grignard-based Syntheses: The reaction of an acetophenone with a phenylmagnesium halide, followed by dehydration, provides a route to 1,1-diphenylethene, which can then be reduced to 1,1-diphenylethane.

-

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become powerful tools for the construction of the diarylethane framework with high precision and control.

-

Reductive Coupling Methods: The reductive coupling of two molecules of a substituted benzaldehyde or acetophenone can also yield diarylethane derivatives.

Synthetic Methodologies: A Practical Guide

The synthesis of diarylethanes has evolved from classical methods to highly sophisticated modern techniques. This section provides an overview of key synthetic strategies with illustrative experimental protocols.

Classical Friedel-Crafts Alkylation

The reaction of an activated alkyl halide with an aromatic substrate in the presence of a Lewis acid remains a fundamental approach to diarylethane synthesis.

Experimental Protocol: Synthesis of 1,1-Diphenylethane via Friedel-Crafts Alkylation of Benzene with 1-Chloro-1-phenylethane

Materials:

-

Benzene (anhydrous)

-

1-Chloro-1-phenylethane

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1-chloro-1-phenylethane in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add anhydrous benzene dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-diphenylethane.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

Modern cross-coupling reactions offer a more versatile and controlled synthesis of diarylethanes, allowing for the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of a Diarylethane via Suzuki Coupling

Materials:

-

(1-Bromoethyl)benzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add (1-bromoethyl)benzene, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diarylethane.

Diarylethanes in Drug Discovery and Development

The diarylethane scaffold is a prominent feature in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[7][8]

Anticancer Agents

A significant number of diarylethane derivatives exhibit potent anticancer activity, primarily through the inhibition of tubulin polymerization.[6][9] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Table 1: Anticancer Activity of Selected Diarylethane Derivatives

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Combretastatin A-4 | Tubulin | Various | 1-10 | [6] |

| Phenstatin | Tubulin | Various | 1-15 | [9] |

| (Z)-1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethane | Tubulin | MCF-7 | 5.2 | [11] |

| (Z)-1-(3,4,5-trimethoxyphenyl)-2-(4'-aminophenyl)ethane | Tubulin | HT-29 | 8.7 | [11] |

Anti-inflammatory Agents

Certain diarylethanes act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[12] By selectively inhibiting COX-2 over COX-1, these compounds can exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX-2 Inhibitory Activity of Selected Diarylethane Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [12] |

| Rofecoxib | >1000 | 0.5 | >2000 | [12] |

| Diarylethane Derivative 1 | 25 | 0.1 | 250 | [13] |

| Diarylethane Derivative 2 | 50 | 0.25 | 200 | [13] |

SGLT2 Inhibitors

A class of diarylmethane C-glucosides has been developed as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[14] These drugs are used in the treatment of type 2 diabetes mellitus, as they promote the excretion of glucose in the urine, thereby lowering blood glucose levels.

Table 3: SGLT2 Inhibitory Activity of Selected Diarylmethane C-Glucosides

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin | 1.2 | 1400 | >1100 | [14] |

| Canagliflozin | 4.2 | 680 | >160 | [14] |

| Empagliflozin | 3.1 | 8300 | >2600 | [14] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of diarylethanes stem from their ability to interact with various biological targets, thereby modulating key signaling pathways.

Tubulin Polymerization Inhibition and Apoptosis Induction

Diarylethane-based anticancer agents that target tubulin disrupt the normal function of the mitotic spindle, a critical cellular machinery for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. If the damage is irreparable, the cell undergoes programmed cell death, or apoptosis. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]

- 10. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Structure-Activity Relationships of Photoswitchable Diarylethene-Based β-Hairpin Peptides as Membranolytic Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Di-o-tolylethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of di-o-tolylethane, with a particular focus on 1,1-di-o-tolylethane and 1,2-di-o-tolylethane. Due to the limited availability of specific experimental data for the ortho isomers in publicly accessible literature, this document extrapolates potential synthetic routes and properties based on established chemical principles and available data for the corresponding para and meta isomers. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of these compounds, highlighting current knowledge gaps and offering direction for future research.

Introduction

Diarylethanes are a class of organic compounds characterized by two aryl groups attached to an ethane backbone. The positional isomerism of the substituents on the aryl rings gives rise to a variety of molecules with distinct physical and chemical properties. The isomers of di-tolylethane, where the aryl group is a tolyl (methylphenyl) group, are of interest in various fields of chemistry, including materials science and as intermediates in organic synthesis. This guide focuses specifically on the ortho-substituted isomers: 1,1-di-o-tolylethane and 1,2-di-o-tolylethane.

Isomeric Landscape of Di-tolylethane

The term "di-tolylethane" can refer to several constitutional isomers depending on the point of attachment of the tolyl groups to the ethane bridge (1,1- or 1,2-) and the position of the methyl group on the benzene ring (ortho, meta, or para). This isomeric diversity is a key aspect in understanding the structure-property relationships within this family of compounds.

Potential Research Areas for Ethane, 1,1-di-o-tolyl-: A Technical Guide for Drug Discovery and Development

Introduction

Ethane, 1,1-di-o-tolyl-, a diarylethane derivative, represents a structurally intriguing yet underexplored molecule in the landscape of medicinal chemistry. While its para-isomer has seen some investigation, the ortho-substituted variant remains largely uncharacterized. The diarylmethane and diarylethane scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and antidiabetic agents.[1][2][3] This guide aims to illuminate potential research avenues for Ethane, 1,1-di-o-tolyl-, providing a comprehensive framework for its synthesis, biological evaluation, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic potential.

Chemical Synthesis

The initial and critical step in exploring the potential of Ethane, 1,1-di-o-tolyl- is to develop a robust and efficient synthetic route. While specific literature on the synthesis of the ortho-isomer is scarce, methods for related ortho-substituted diarylethanes and diarylmethanes can be adapted.[4][5]

1.1. Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A promising approach involves a palladium-catalyzed cross-coupling reaction between an ortho-substituted N-tosylhydrazone and an ortho-tolyl halide.[4] This method has proven effective for the synthesis of sterically hindered 1,1-diarylethylenes.

Experimental Protocol:

-

Preparation of o-tolyl-N-tosylhydrazone: React o-tolualdehyde with N-tosylhydrazine in a suitable solvent like ethanol with catalytic acid.

-

Palladium-Catalyzed Cross-Coupling: In a sealed tube, combine the o-tolyl-N-tosylhydrazone, o-bromotoluene (or o-iodotoluene), a palladium catalyst (e.g., PdCl2(MeCN)2), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an appropriate solvent like fluorobenzene.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80-120 °C for 12-24 hours.

-

Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1,1-di-o-tolylethylene, is then purified using column chromatography.

-

Reduction to Ethane, 1,1-di-o-tolyl-: The resulting ethylene derivative can be reduced to the target ethane compound using standard hydrogenation methods, such as H2 gas with a palladium on carbon (Pd/C) catalyst.

1.2. Alternative Synthetic Route: Friedel-Crafts Reaction

An alternative would be a modification of the Friedel-Crafts reaction, although this may present challenges with regioselectivity for the ortho-product.[5]

Experimental Protocol:

-

Reactants: Use 1,1-dichloroethane and toluene in the presence of a Lewis acid catalyst (e.g., AlCl3 or TiCl4).

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and improve selectivity.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid, followed by extraction with an organic solvent. The isomers (ortho, meta, para) would then need to be separated, likely using chromatographic techniques.

Visualization of Synthetic Workflow:

References

- 1. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 5. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethane, 1,1-di-o-tolyl-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical compound Ethane, 1,1-di-o-tolyl-. Due to the limited availability of specific data for the ortho isomer, information from its closely related isomers, 1,1-di-p-tolylethane and 1,1-diphenylethane, is included for comparative purposes.

Compound Information

Ethane, 1,1-di-o-tolyl- is an organic compound with the molecular formula C₁₆H₁₈. It consists of an ethane backbone with two o-tolyl groups attached to the same carbon atom.[1] The tolyl groups, derived from toluene, impart aromatic characteristics to the molecule, influencing its stability and reactivity.[1]

Table 1: Physical and Chemical Properties

| Property | Ethane, 1,1-di-o-tolyl- | 1,1-di-p-tolylethane | 1,1-diphenylethane |

| CAS Number | 33268-48-3 | 530-45-0[2][3] | 612-00-0[4] |

| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈[2][3] | C₁₄H₁₄[4] |

| Molecular Weight | 210.32 g/mol | 210.31 g/mol [2][3] | 182.26 g/mol [4] |

| Appearance | Data not available | Oily, highly refractive liquid[2] | Colorless liquid[4] |

| Odor | Data not available | Aromatic odor[2] | Distinctive aromatic odor[4] |

| Boiling Point | Data not available | 295-300 °C; 155-157 °C at 12 mmHg[2] | Moderate boiling point[4] |

| Density | Data not available | 0.974 g/cm³ at 20°C[2] | Higher than water[4] |

| Melting Point | Data not available | Not solid at -20 °C[2] | Data not available |

| Solubility | Data not available | Soluble in acetic acid[2] | Low solubility in water, soluble in organic solvents[4] |

Applications

Ethane, 1,1-di-o-tolyl- and its isomers are primarily utilized in organic synthesis as intermediates or building blocks for more complex molecules.[5] Their aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups.[1] Potential applications include:

-

Synthesis of Novel Ligands: The di-tolyl-ethane scaffold can be functionalized to create bidentate ligands for catalysis or coordination chemistry.

-

Precursors for Polymers: Derivatives of di-tolylethane could serve as monomers for the synthesis of specialty polymers with specific thermal or optical properties.

-

Scaffolds in Medicinal Chemistry: The core structure could be elaborated to design and synthesize novel therapeutic agents.

Experimental Protocols

Synthesis of Ethane, 1,1-di-o-tolyl- (Proposed Method)

This protocol is adapted from the known synthesis of 1,1-di-p-tolylethane.[2]

Principle: This synthesis involves the acid-catalyzed electrophilic substitution of o-xylene with acetylene. The reaction is facilitated by a mercury salt catalyst.

Materials:

-

o-Xylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Mercuric Sulfate (HgSO₄)

-

Acetylene gas

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Reaction flask with a gas inlet and stirrer

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place a mixture of o-xylene and concentrated sulfuric acid.

-

Catalyst Addition: Carefully add a catalytic amount of mercuric sulfate to the stirred mixture.

-

Acetylene Purge: Bubble acetylene gas through the mixture at a steady rate while maintaining vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess o-xylene under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain Ethane, 1,1-di-o-tolyl-.

Table 2: Proposed Reaction Parameters for Synthesis of Ethane, 1,1-di-o-tolyl-

| Parameter | Value/Condition |

| Reactants | o-Xylene, Acetylene |

| Catalyst | Concentrated H₂SO₄, HgSO₄ |

| Temperature | Controlled, potentially requiring cooling |

| Reaction Time | Monitored by TLC |

| Work-up | Neutralization, Extraction, Drying |

| Purification | Vacuum Distillation |

Characterization

The synthesized Ethane, 1,1-di-o-tolyl- should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton and a doublet for the methyl group of the ethane backbone. Two singlets for the methyl groups on the tolyl rings. |

| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. Aliphatic carbons for the ethane backbone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 210.32 g/mol . |

| Infrared (IR) Spectroscopy | C-H stretching of aromatic and aliphatic groups. C=C stretching of the aromatic rings. |

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Mercuric Sulfate: Highly toxic. Avoid inhalation and skin contact.

-

Acetylene Gas: Highly flammable. Ensure there are no ignition sources nearby.

-

o-Xylene: Flammable and can be harmful if inhaled or absorbed through the skin.

Visualizations

Caption: Synthesis workflow for Ethane, 1,1-di-o-tolyl-.

References

Application Notes and Protocols for Di-o-tolyl-Containing Reagents in Cross-Coupling Reactions

Introduction

While "Ethane, 1,1-di-o-tolyl-" is not a commonly documented reagent in cross-coupling reactions, the "di-o-tolyl" moiety is a crucial component of highly effective phosphine ligands used in palladium-catalyzed cross-coupling chemistry. A prime example is Tri(o-tolyl)phosphine (P(o-tolyl)₃), a bulky, electron-rich ligand that has demonstrated significant utility in a variety of transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3] This document provides detailed application notes and protocols for the use of Tri(o-tolyl)phosphine and related systems in these key cross-coupling reactions.

Application Notes

Tri(o-tolyl)phosphine in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope.

Role and Advantages of P(o-tolyl)₃:

-

Steric Bulk: Tri(o-tolyl)phosphine possesses a large cone angle, which promotes the formation of monoligated, coordinatively unsaturated Pd(0) species.[4] These species are highly reactive in the oxidative addition step of the catalytic cycle, particularly with less reactive aryl chlorides.[3][5]

-

Electron-Donating Properties: The electron-rich nature of the tolyl groups enhances the electron density on the palladium center, which facilitates the oxidative addition of aryl halides.[6]

-

Catalyst Stability: The steric bulk of the ligand also helps to stabilize the palladium catalyst, preventing decomposition and allowing for high turnover numbers.[4]

Applications:

The Pd/P(o-tolyl)₃ catalytic system is effective for the coupling of a wide range of aryl and vinyl boronic acids with aryl bromides and chlorides.[2][3] It has been successfully employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Tri(o-tolyl)phosphine in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines from aryl halides or triflates and primary or secondary amines.

Role and Advantages of P(o-tolyl)₃:

-

First-Generation Catalyst: The combination of a palladium precursor and P(o-tolyl)₃ was one of the first-generation catalyst systems developed for the Buchwald-Hartwig amination.[1][7] It proved effective for the coupling of various amines with aryl bromides.[1]

-

Facilitating Reductive Elimination: The steric hindrance of the ligand is believed to facilitate the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.

-

Broad Substrate Scope: While more advanced ligands have since been developed, the P(o-tolyl)₃ system remains a reliable choice for many applications and can be particularly effective for specific substrate combinations.[8]

Applications:

This catalytic system is widely used in the pharmaceutical industry for the synthesis of drug candidates containing arylamine moieties.[9] It allows for the construction of complex molecules under relatively mild conditions.[10]

Quantitative Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pd/P(o-tolyl)₃ Catalyst

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | K₃PO₄ | Toluene | 100 | 12 | 95 | [3] |

| 2 | 4-Chlorotoluene | K₃PO₄ | Toluene | 110 | 24 | 88 | [3] |

| 3 | 1-Bromo-4-methoxybenzene | K₂CO₃ | Dioxane | 100 | 16 | 92 | [5] |

| 4 | 2-Bromopyridine | CsF | Toluene | 80 | 8 | 90 | [2] |

Reaction conditions are generalized from typical procedures. Actual results may vary.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines using a Pd/P(o-tolyl)₃ Catalyst

| Entry | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 93 | [1] |

| 2 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | NaOtBu | Toluene | 100 | 20 | 89 | [7] |

| 3 | 2-Bromonaphthalene | Piperidine | NaOtBu | Dioxane | 100 | 16 | 91 | [8] |

| 4 | 4-Bromoanisole | N-Methylaniline | K₃PO₄ | Toluene | 110 | 24 | 85 | [10] |

Reaction conditions are generalized from typical procedures. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using Tri(o-tolyl)phosphine as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (10 mL)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

-

Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a secondary amine using Tri(o-tolyl)phosphine.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Aryl bromide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (10 mL)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

-

Add the aryl bromide (1.0 mmol) and NaOtBu (1.4 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Add the secondary amine (1.2 mmol) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired arylamine.

Mandatory Visualization

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Identification of Ethane, 1,1-di-o-tolyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethane, 1,1-di-o-tolyl-" is an aromatic hydrocarbon. Accurate identification and characterization of this compound and its isomers are crucial in various fields, including chemical synthesis, materials science, and toxicology. The position of the tolyl groups on the ethane bridge significantly influences the molecule's physical, chemical, and biological properties. Therefore, robust analytical techniques are required to differentiate between the ortho, meta, and para isomers.

Key Analytical Techniques

The following techniques are recommended for the comprehensive analysis of Ethane, 1,1-di-o-tolyl-:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation of volatile and semi-volatile compounds, GC-MS allows for the separation of di-o-tolylethane isomers and provides their mass spectra for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in NMR spectra provide detailed information about the arrangement of atoms, enabling the unambiguous identification of the 1,1-di-o-tolyl- isomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. It can be effectively used to separate isomers of di-o-tolylethane.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While it may not be sufficient for definitive isomer identification on its own, it serves as a valuable complementary technique.

Experimental Protocols and Data

Due to the limited availability of specific experimental data for Ethane, 1,1-di-o-tolyl-, the following protocols and data tables are based on methods used for the analogous and more extensively studied para isomer (Ethane, 1,1-di-p-tolyl-). These should be considered as starting points for method development for the ortho isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile organic compounds.

Illustrative GC-MS Parameters for Isomer Separation:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-400 m/z |

Expected Mass Spectrum Fragmentation:

The mass spectrum of Ethane, 1,1-di-o-tolyl- is expected to show a molecular ion peak (M⁺) at m/z 210. Key fragment ions would likely arise from the cleavage of the C-C bond between the ethane bridge and the tolyl groups, as well as benzylic cleavage.

Hypothetical Quantitative Data (for illustrative purposes):

| Isomer | Retention Time (min) | Key Fragment Ions (m/z) |

| Ethane, 1,1-di-o-tolyl- | To be determined | 210, 195, 119, 91 |

| Ethane, 1,1-di-m-tolyl- | To be determined | 210, 195, 119, 91 |

| Ethane, 1,1-di-p-tolyl- | Based on available data | 210, 195, 119, 91 |

Protocol: GC-MS Analysis of Ditolylethane Isomers

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

-

Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table above.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire the data over the specified scan range.

-

Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Analyze the mass spectrum of each peak to confirm the identity of the compound and its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of isomers.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule. The aromatic region will be particularly informative for distinguishing between ortho, meta, and para isomers due to different splitting patterns.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Record the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the number of unique carbon signals, which will differ for each isomer due to molecular symmetry. Analyze the chemical shifts to assign the carbons.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical):

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethane, 1,1-di-o-tolyl- | Aromatic protons: Complex multiplet. Methyl protons: Singlet. Ethane protons: Quartet and Doublet. | Aromatic carbons: Multiple signals. Methyl carbon: One signal. Ethane carbons: Two signals. |

| Ethane, 1,1-di-m-tolyl- | Aromatic protons: Complex multiplet. Methyl protons: Singlet. Ethane protons: Quartet and Doublet. | Aromatic carbons: Multiple signals. Methyl carbon: One signal. Ethane carbons: Two signals. |

| Ethane, 1,1-di-p-tolyl- | Aromatic protons: Two doublets. Methyl protons: Singlet. Ethane protons: Quartet and Doublet. | Aromatic carbons: Fewer signals due to symmetry. Methyl carbon: One signal. Ethane carbons: Two signals. |

Visualizations

Experimental Workflow for Compound Identification

Caption: Workflow for the identification of Ethane, 1,1-di-o-tolyl-.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques for characterization.

Application Notes and Protocols for Ethane, 1,1-di-o-tolyl- Derivatives in Materials Science

A Comprehensive Analysis of Structure-Property Relationships and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethane, 1,1-di-o-tolyl-, a molecule characterized by two ortho-methylated phenyl rings attached to the same carbon atom, presents a unique structural motif for the development of advanced materials. The presence of the ortho-methyl groups introduces significant steric hindrance, which can profoundly influence the material's properties, including its ability to polymerize, form ordered liquid crystalline phases, and transport charge in electronic devices. While direct applications of materials exclusively derived from 1,1-di-o-tolylethane are not extensively documented in publicly available literature, a comprehensive understanding of its potential can be gleaned from the study of structurally related compounds. This document provides an overview of the potential applications of 1,1-di-o-tolyl-ethane derivatives in materials science, drawing comparisons with its para-substituted isomer and other relevant analogues. Detailed protocols for the synthesis of a generic 1,1-diarylethane are provided, which can be adapted for the ortho-tolyl derivative.

Potential Applications in Polymer Science

The geminal di-o-tolyl groups in a monomer can be expected to significantly impact polymerization and the properties of the resulting polymer. The steric bulk of the ortho-methyl groups may hinder polymerization, leading to lower molecular weights or requiring specific polymerization techniques. However, this same steric hindrance can be advantageous, leading to polymers with high glass transition temperatures (Tg), good thermal stability, and amorphous morphologies.

Application Note: Polymers incorporating the 1,1-di-o-tolylethane moiety could be suitable for applications requiring high-performance engineering plastics, such as components for the aerospace and automotive industries, where thermal stability and mechanical strength are critical. The amorphous nature of these polymers could also lead to good optical transparency.

Table 1: Comparison of Properties of Structurally Related Polymers

| Polymer Backbone | Substituent | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 10% weight loss) | Solubility | Reference |

| Polystyrene | None | ~100 °C | ~350 °C | Good in common organic solvents | General Knowledge |

| Poly(4-methylstyrene) | para-methyl | ~105 °C | ~360 °C | Good in common organic solvents | General Knowledge |

| Poly(2-methylstyrene) | ortho-methyl | ~135 °C | ~350 °C | Lower than polystyrene | General Knowledge |

| Poly(1,1-diphenylethylene) | None (on ethane) | Not readily polymerizable | - | - | [1] |

Note: Data for a polymer directly derived from a 1,1-di-o-tolylethylene monomer is not available. The data presented is for structurally related polymers to infer potential properties.

Potential Applications in Liquid Crystals

The bent, non-linear geometry introduced by the 1,1-di-o-tolylethane core is generally not conducive to the formation of conventional calamitic (rod-like) liquid crystal phases, which require a high degree of molecular anisotropy.[2] However, such structures can be valuable in the design of "bent-core" or "banana" liquid crystals, which exhibit unique and interesting mesophases with properties like ferroelectricity.

Application Note: Derivatives of 1,1-di-o-tolylethane, when appropriately functionalized with mesogenic units, could be explored as components of novel liquid crystal mixtures. The steric bulk of the ortho-tolyl groups might disrupt liquid crystalline packing, but could also lead to the formation of less common, highly valuable mesophases.

Diagram 1: Logical Relationship for Liquid Crystal Design

References

- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane for fast response organic photodetectors with high external efficiency and low leakage current - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Ethane, 1,1-di-o-tolyl- Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,1-di-o-tolylethane, a key intermediate in the development of various chemical entities. The protocols are based on established chemical principles, including Grignard reactions and acid-catalyzed arylations, adapted for the specific synthesis of the ortho-substituted diarylethane scaffold.

Introduction

1,1-Diarylethane derivatives are important structural motifs in medicinal chemistry and materials science. The ortho-tolyl variant, 1,1-di-o-tolylethane, offers unique steric and electronic properties that can be exploited in the design of novel compounds. This document outlines two primary synthetic routes to this target molecule, providing detailed experimental procedures, expected outcomes, and necessary safety precautions.

Synthetic Protocols

Two plausible synthetic pathways for the preparation of 1,1-di-o-tolylethane are presented below.

Protocol 1: Grignard-Based Synthesis

This protocol involves the preparation of an o-tolyl Grignard reagent followed by its reaction with a suitable electrophile.

Experimental Protocol:

Step 1: Preparation of o-Tolylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Reagent Addition: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added as an initiator.

-

Grignard Formation: A solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

-

Reaction Completion: The reaction mixture is refluxed for 2-3 hours until the magnesium is consumed. The resulting grey-black solution of o-tolylmagnesium bromide is cooled to room temperature and used directly in the next step.

Step 2: Reaction with 1,1-Dichloroethane

-

Reaction Setup: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Electrophile Addition: A solution of 1,1-dichloroethane (0.5 eq) in anhydrous THF is added dropwise to the Grignard solution, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 55-65% |

| Purity (by GC-MS) | >95% |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, δ) | 7.10-7.25 (m, 8H), 4.25 (q, 1H), 2.20 (s, 6H), 1.60 (d, 3H) |

| ¹³C NMR (CDCl₃, δ) | 142.5, 136.0, 130.5, 127.0, 126.5, 125.0, 45.0, 21.0, 20.0 |

Protocol 2: Acid-Catalyzed Arylation of Acetylene

This protocol is an adaptation of the known synthesis for the para-isomer and involves the reaction of o-xylene with acetylene in the presence of a strong acid and a mercury catalyst.

Experimental Protocol:

-

Reaction Setup: A mixture of o-xylene (excess) and concentrated sulfuric acid is placed in a reaction vessel equipped with a gas inlet and a stirrer.

-

Catalyst Addition: A catalytic amount of mercuric sulfate is added to the mixture.

-

Acetylene Introduction: Acetylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-